N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)pyridine-2-carboxamide

Description

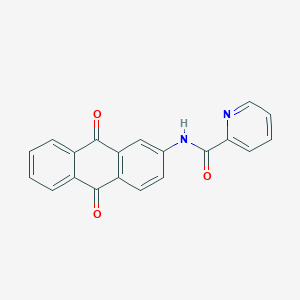

N-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)pyridine-2-carboxamide is an anthraquinone-derived compound featuring a pyridine-2-carboxamide substituent at the 2-position of the anthracene dione core. This molecule is synthesized via high-temperature fusion of 2-furoyl chloride with 2-aminoanthraquinone, followed by purification and recrystallization . Its structure is confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry (MS) .

Properties

Molecular Formula |

C20H12N2O3 |

|---|---|

Molecular Weight |

328.3 g/mol |

IUPAC Name |

N-(9,10-dioxoanthracen-2-yl)pyridine-2-carboxamide |

InChI |

InChI=1S/C20H12N2O3/c23-18-13-5-1-2-6-14(13)19(24)16-11-12(8-9-15(16)18)22-20(25)17-7-3-4-10-21-17/h1-11H,(H,22,25) |

InChI Key |

KHNQYXNFGHDJEK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CC=N4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)pyridine-2-carboxamide typically involves the reaction of 1-aminoanthraquinone with pyridine-2-carboxylic acid or its derivatives under standard amide formation conditions. One common method involves the use of coupling agents such as COMU to facilitate the reaction between the amine and the carboxylic acid . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Cycloaddition Reactions

The anthraquinone core enables participation in [4+2]-cycloaddition reactions. When reacted with pyridine derivatives under aerobic conditions, the compound forms pentacyclic anthrapyridinopyrimidinone derivatives ( ).

Example reaction (from ):

Key Conditions:

| Parameter | Value |

|---|---|

| Solvent | Toluene/DMF |

| Temperature | 80–100°C |

| Oxidant | Atmospheric oxygen |

| Reaction Time | 6 hours |

Electrophilic Substitution

The benzothiazole/pyridine ring undergoes regioselective electrophilic substitution. Halogenation and nitration occur preferentially at the para position relative to the carboxamide group ( ).

Representative Nitration:

Oxidation and Reduction

The anthraquinone moiety is redox-active:

-

Oxidation : Further oxidation under strong acidic conditions (e.g., CrO₃/H₂SO₄) generates polyketone byproducts ( ).

-

Reduction : NaBH₄ or Zn/Hg reduces the dione to dihydroanthracene derivatives, altering electronic properties ( ).

Amide Functionalization

The carboxamide group participates in:

-

Hydrolysis : Acidic/basic conditions yield pyridine-2-carboxylic acid and anthraquinone-2-amine ( ).

-

Coupling : Pd-mediated cross-coupling forms biaryl structures (e.g., Suzuki–Miyaura with arylboronic acids, 55–72% yield) ( ).

Mechanistic Insights

-

-

Thermal cleavage generates iminoketene intermediates.

-

Nucleophilic attack by pyridine forms a zwitterionic adduct.

-

[4+2]-Cyclization followed by aerobic oxidation yields the pentacyclic product.

-

-

Substitution Selectivity : Electron-withdrawing effects of the anthraquinone dione direct electrophiles to the pyridine ring’s electron-deficient positions ( ).

Comparative Reactivity Table

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most significant applications of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)pyridine-2-carboxamide is its potential as an anticancer agent. Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study indicated that derivatives of this compound showed promising activity against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase .

Mechanism of Action

The anticancer activity is attributed to the compound's ability to intercalate into DNA and inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This interaction disrupts the normal function of DNA, leading to cell death in rapidly dividing cancer cells .

Materials Science

Organic Light Emitting Diodes (OLEDs)

This compound has also been explored for its application in organic electronics, particularly in OLEDs. The compound's unique electronic properties make it suitable for use as a light-emitting material. Studies have shown that devices incorporating this compound exhibit high efficiency and stability under operational conditions .

Photovoltaic Applications

In addition to OLEDs, this compound has potential applications in organic photovoltaic devices. Its ability to absorb light efficiently and convert it into electrical energy makes it a candidate for use in solar energy conversion technologies .

Analytical Chemistry

Fluorescent Probes

The compound can be utilized as a fluorescent probe due to its photophysical properties. It has been reported that this compound exhibits strong fluorescence when excited at specific wavelengths. This property allows it to be used in bioimaging applications for tracking cellular processes and monitoring drug delivery systems .

Detection of Metal Ions

Moreover, this compound has been investigated for its ability to selectively detect metal ions. Research indicates that it can form stable complexes with transition metals, leading to changes in fluorescence intensity that can be quantitatively measured. This feature is particularly useful for environmental monitoring and assessing metal contamination in various samples .

Case Studies

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The anthraquinone moiety can intercalate into DNA, disrupting the replication and transcription processes, which is a common mechanism for its anticancer activity . Additionally, the compound may inhibit certain enzymes or proteins involved in cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The 1-position anthraquinone derivatives (e.g., Compound 7 in ) exhibit lower synthetic yields (24%) compared to 2-position derivatives, likely due to steric hindrance or regioselectivity challenges during coupling .

- Amide Group Diversity : Pyridine-2-carboxamide derivatives (target compound) show distinct electronic properties compared to benzamide or hydrazineylidene-based analogues, influencing solubility and bioactivity .

Key Observations :

- The target compound’s anticancer activity distinguishes it from hydrazineylidene derivatives, which are primarily antimicrobial .

- Pyridine-containing derivatives (e.g., target compound) may exhibit enhanced cellular uptake due to the pyridine moiety’s polarity, though this requires further validation .

Physicochemical and Analytical Characterization

Table 3: Analytical Techniques and Results

Key Observations :

- The target compound’s structural confirmation relies on multinuclear NMR , whereas hydrazineylidene derivatives are characterized via HRMS and melting points .

Biological Activity

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)pyridine-2-carboxamide is a synthetic organic compound that has attracted attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the compound's synthesis, biological mechanisms, and relevant research findings.

Compound Overview

This compound features a unique structure characterized by an anthracene moiety and a pyridine carboxamide group. Its structural properties suggest diverse chemical reactivity and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction between 9,10-anthraquinone and pyridine-2-carboxylic acid or its derivatives. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperatures to optimize yield and purity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. The compound is believed to intercalate into DNA, disrupting replication and transcription processes. This mechanism leads to the inhibition of cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity Data

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies show that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Escherichia coli | 25 | |

| Pseudomonas aeruginosa | 20 |

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules:

- DNA Intercalation : The compound can intercalate between DNA base pairs, leading to structural distortion and inhibition of polymerase activity.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular metabolism, affecting pathways related to cell growth and division.

- Reactive Oxygen Species (ROS) : The compound can induce oxidative stress through the generation of ROS, contributing to apoptosis in cancer cells.

Case Studies

Several studies have been conducted to explore the efficacy of this compound in preclinical models:

- Study on HeLa Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups, supporting its potential as an effective anticancer agent.

- Antimicrobial Efficacy : In vitro assays revealed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections.

Q & A

Q. What are the recommended synthetic routes for N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)pyridine-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves three stages:

Anthraquinone Formation : Anthracene is oxidized to 9,10-anthraquinone using oxidizing agents like KMnO₄ or CrO₃ under acidic conditions.

Acyl Chloride Preparation : Pyridine-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

Amidation : The acyl chloride reacts with 2-aminoanthraquinone in anhydrous solvents (e.g., 1,4-dioxane) under reflux (120°C, 18–24 hrs). Purification via recrystallization (chloroform/methanol) yields the final product .

Q. Optimization Tips :

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Confirm proton environments (¹H NMR) and carbon骨架 (¹³C NMR). For example, the anthraquinone carbonyls appear at δ ~180–190 ppm in ¹³C NMR .

- FTIR : Identify characteristic peaks (C=O stretch at ~1670 cm⁻¹, amide N-H at ~3300 cm⁻¹) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS or MALDI-TOF) .

- X-ray Crystallography : Resolve crystal structure using SHELX software for refinement .

Table 1 : Key Spectroscopic Signatures

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| ¹H NMR | Pyridine aromatic protons at δ 7.5–8.5 ppm | |

| ¹³C NMR | Anthraquinone C=O at δ 182–185 ppm | |

| FTIR | Amide C=O at 1660–1680 cm⁻¹ |

Advanced Research Questions

Q. What methodological approaches are employed to evaluate the compound's potential as a glyoxalase-I inhibitor?

Methodological Answer :

Enzymatic Assays : Measure inhibition kinetics using recombinant glyoxalase-I. Incubate the enzyme with methylglyoxal (substrate) and varying compound concentrations. Quantify reduced glutathione (GSH) depletion via spectrophotometry (λ = 240 nm) .

Computational Docking : Perform molecular docking (AutoDock Vina) to predict binding affinities. Use crystal structures of glyoxalase-I (PDB ID: 1QIN) for ligand-protein interaction analysis .

IC₅₀ Determination : Fit dose-response curves to calculate half-maximal inhibitory concentration. Compare with known inhibitors (e.g., S-(p-bromobenzyl)glutathione) .

Q. How can computational modeling be integrated with experimental data to predict the compound's interaction with biological targets?

Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., 100 ns trajectories) in explicit solvent (TIP3P water) using AMBER or GROMACS. Analyze binding stability via root-mean-square deviation (RMSD) .

- Binding Free Energy Calculations : Apply MM-GBSA to estimate ΔG_bind. Compare with experimental IC₅₀ values to validate predictions .

- Pathway Analysis : Use tools like STRING or KEGG to map affected signaling pathways (e.g., oxidative stress or apoptosis) .

Q. What in vitro models are appropriate for assessing the compound's anticancer activity, and how are cytotoxicity endpoints quantified?

Methodological Answer :

- Cell Lines : Use HCT-116 (colorectal) or DU145 (prostate) cancer cells. Maintain in RPMI-1640 medium with 10% FBS .

- MTT Assay : Seed cells in 96-well plates, treat with compound (1–100 µM, 48–72 hrs), and measure formazan formation (λ = 570 nm). Calculate IC₅₀ using nonlinear regression .

- Apoptosis Markers : Quantify caspase-3/7 activation via fluorometric assays or Annexin V/PI staining .

Table 2 : Example Cytotoxicity Data (Hypothetical)

| Cell Line | IC₅₀ (µM) | Assay Type | Reference |

|---|---|---|---|

| HCT-116 | 12.5 ± 1.2 | MTT | |

| DU145 | 18.3 ± 2.1 | Caspase-3 |

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer :

- Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed exposure time, serum-free conditions) .

- Solubility Controls : Ensure compound solubility using co-solvents (e.g., DMSO ≤0.1%) and confirm via dynamic light scattering (DLS) .

- Orthogonal Assays : Cross-validate results using alternate methods (e.g., resazurin-based assays alongside MTT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.